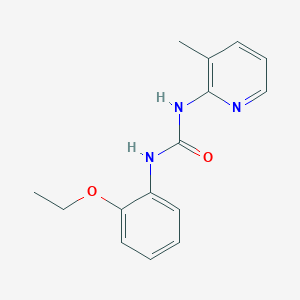
N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 3-ethyl-5-methyl-1,2-oxazole can be prepared by reacting 3-ethyl-2-butanone with hydroxylamine hydrochloride under acidic conditions.
Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the reaction of phenylamine with bromine to form 3-bromophenylamine.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the bromophenylamine with the oxazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can be used to replace the bromine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Medicine: The compound’s potential medicinal properties make it a candidate
Properties
IUPAC Name |
N-(3-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBAZSSHCMAVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5824730.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-ISOXAZOLYL)METHANONE](/img/structure/B5824737.png)
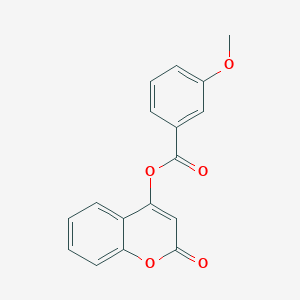
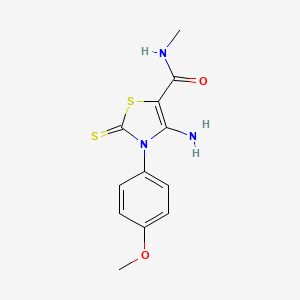
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}piperidine](/img/structure/B5824749.png)
![2-Methyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5824757.png)
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-4-methylbenzamide](/img/structure/B5824763.png)
![2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B5824770.png)
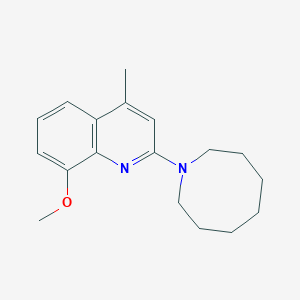
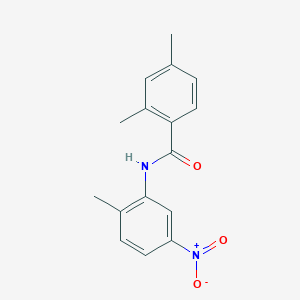
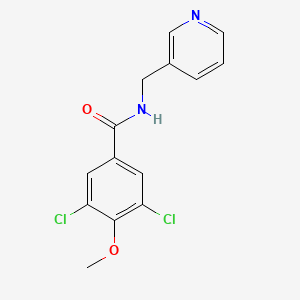
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5824804.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B5824815.png)
